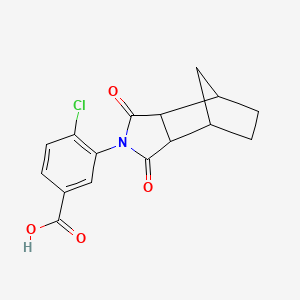
4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid is a chemical compound with the CAS Number: 958228-76-7 . It has a molecular weight of 319.74 and its IUPAC name is 4-chloro-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzoic acid . The compound is used for proteomics research .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H14ClNO4/c17-10-4-3-9 (16 (21)22)6-11 (10)18-14 (19)12-7-1-2-8 (5-7)13 (12)15 (18)20/h3-4,6-8,12-13H,1-2,5H2, (H,21,22) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are connected.Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.74 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Applications De Recherche Scientifique
Proteomics Research
This compound is utilized in proteomics, which is the large-scale study of proteins, particularly their structures and functions. It’s used to understand protein-protein interactions, post-translational modifications, and the dynamic aspects of proteomics like protein turnover .
Pharmacological Studies
Indole derivatives, like this compound, are known for their pharmacological potential. They are studied for their therapeutic effects and are used in the development of drugs for various diseases due to their diverse biological activities .
Plant Biology
Similar indole compounds are involved in plant growth and development. For instance, indole-3-acetic acid is a plant hormone that regulates various aspects of plant growth. The subject compound could be used to study its analogs’ effects on plant biology .
Safety and Hazards
Propriétés
IUPAC Name |
4-chloro-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-10-4-3-9(16(21)22)6-11(10)18-14(19)12-7-1-2-8(5-7)13(12)15(18)20/h3-4,6-8,12-13H,1-2,5H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNSOLBMBSRWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(4-(morpholine-4-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2849855.png)
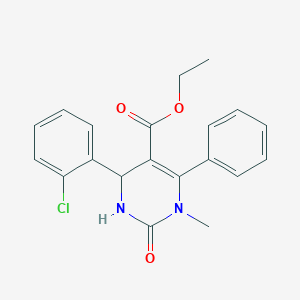
![3,4-dimethoxy-N-[3-[1-(2-methylpropyl)benzimidazol-2-yl]propyl]benzamide](/img/structure/B2849859.png)
![N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2849860.png)

![N-[[2-[(4-Chlorophenyl)methyl]-1,3-thiazol-4-yl]methyl]but-2-ynamide](/img/structure/B2849863.png)
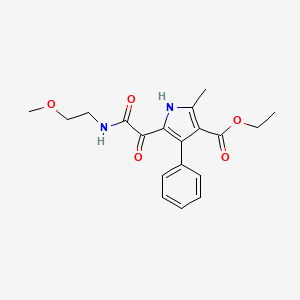
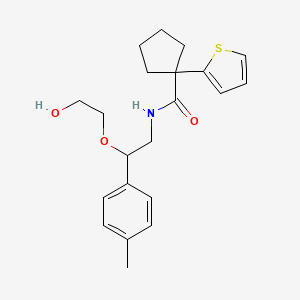
![N-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-N'-(3,5-dichlorophenyl)thiourea](/img/structure/B2849869.png)
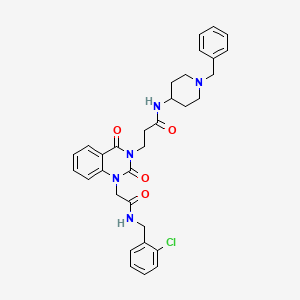
![2,4-dichloro-N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2849872.png)
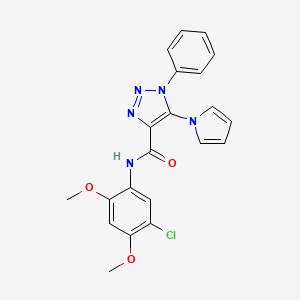
![2-[[4-(6-Pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2849876.png)
![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methoxybenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2849877.png)